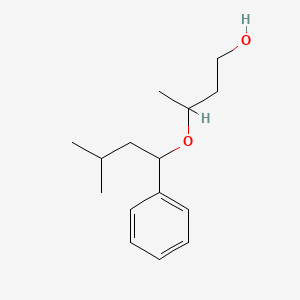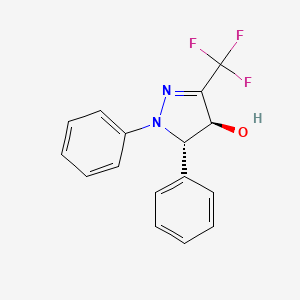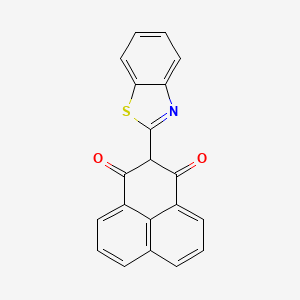
2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and an oxidant. The reaction is carried out at elevated temperatures, usually around 50°C, to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts. For instance, samarium triflate has been used as a reusable acid catalyst in aqueous medium, providing a more sustainable approach to the synthesis of these compounds .
化学反応の分析
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
科学的研究の応用
2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The benzothiazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity. This compound can also interfere with DNA replication and protein synthesis, making it a potent antimicrobial and anticancer agent .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Phenylbenzothiazole: Used in the synthesis of fluorescent dyes.
2-Methylbenzothiazole: Investigated for its anti-inflammatory activities.
Uniqueness
What sets 2-(1,3-Benzothiazol-2-yl)-1H-phenalene-1,3(2H)-dione apart is its unique structure, which combines the benzothiazole ring with a phenalene moiety. This structural combination enhances its biological activity and broadens its range of applications compared to other benzothiazole derivatives .
特性
CAS番号 |
918158-28-8 |
|---|---|
分子式 |
C20H11NO2S |
分子量 |
329.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)phenalene-1,3-dione |
InChI |
InChI=1S/C20H11NO2S/c22-18-12-7-3-5-11-6-4-8-13(16(11)12)19(23)17(18)20-21-14-9-1-2-10-15(14)24-20/h1-10,17H |
InChIキー |
OAVCSCGLPHRXMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)
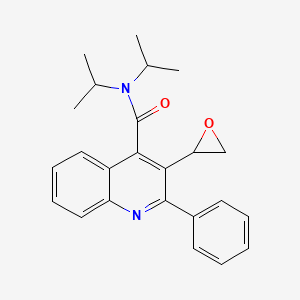
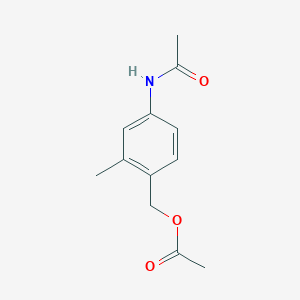
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
